4-Ethoxyphenethylamine

Catalog No.
S1895132
CAS No.
56370-30-0
M.F
C10H16ClNO
M. Wt
201.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxyphenethylamine

CAS Number

56370-30-0

Product Name

4-Ethoxyphenethylamine

IUPAC Name

2-(4-ethoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

InChI

InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-9(4-6-10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H

InChI Key

LGGGIJHFLLDSKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CCN

Canonical SMILES

CCOC1=CC=C(C=C1)CCN.Cl

The exact mass of the compound 4-Ethoxyphenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Ethoxyphenethylamine (CAS 56370-30-0), typically supplied as a stable hydrochloride salt, is a para-ethoxy substituted phenethylamine derivative utilized as a core building block in pharmaceutical and neuropharmacological synthesis. Characterized by a defined melting point of 206 °C and an enhanced lipophilic profile relative to its unsubstituted counterparts, it serves as a critical intermediate for active pharmaceutical ingredients (APIs) . Its primary industrial value lies in its ability to introduce specific steric bulk and modulate the partition coefficient of downstream compounds, making it a targeted starting material for synthesizing receptor-selective ligands and metabolically optimized therapeutics.

Substituting 4-ethoxyphenethylamine with its closest structural analog, 4-methoxyphenethylamine, or unsubstituted phenethylamine, fundamentally alters the physicochemical and metabolic trajectory of the resulting API. The ethoxy group introduces a specific steric volume and increases the partition coefficient (LogP) by approximately 0.5 units compared to a methoxy group, which are critical parameters for achieving targeted blood-brain barrier penetration[1]. Furthermore, the ethoxy ether linkage exhibits different metabolic vulnerabilities to cytochrome P450 enzymes; generic substitution with a methoxy precursor typically results in a compound with an accelerated O-dealkylation rate, rendering it unsuitable for precise pharmacokinetic modeling or patent-specific API manufacturing.

Enhanced Lipophilicity for CNS-Targeted API Synthesis

In the design of neuropharmacological agents, the choice of the para-alkoxy substituent significantly impacts the partition coefficient. 4-Ethoxyphenethylamine provides a higher lipophilic contribution compared to 4-methoxyphenethylamine, increasing the LogP by approximately 0.5 units[1]. This quantified increase in lipophilicity directly translates to enhanced membrane permeability and blood-brain barrier (BBB) penetration for the downstream APIs synthesized from this precursor.

Evidence DimensionLipophilic contribution (LogP modulation)
Target Compound DataEthoxy substituent provides higher lipophilicity
Comparator Or Baseline4-Methoxyphenethylamine (lower lipophilicity)
Quantified Difference~0.5 LogP unit increase per ethoxy vs methoxy substitution
ConditionsIn silico and empirical partition coefficient models for API design

Procuring the ethoxy precursor is essential for developers needing to optimize the BBB permeability of CNS-active drug candidates.

Steric Bulk and Metabolic Stability via O-Dealkylation Resistance

The substitution of an ethoxy group in 4-ethoxyphenethylamine provides a larger steric footprint compared to 4-methoxyphenethylamine. This addition of 13.02 g/mol in molecular weight at the para-position alters the binding pocket fit and reduces susceptibility to rapid CYP450-mediated O-demethylation [1]. This defined steric increase is essential for synthesizing APIs that require specific spatial occupancy to prevent premature metabolic clearance.

Evidence DimensionSteric bulk and mass contribution
Target Compound DataEthoxy group (approx. 44.05 g/mol)
Comparator Or BaselineMethoxy group (approx. 31.03 g/mol)
Quantified Difference13.02 g/mol mass increase and expanded steric footprint at the para-position
ConditionsPrecursor selection for structure-activity relationship (SAR) optimization

Buyers optimizing the pharmacokinetic half-life of an API must select the ethoxy building block to mitigate rapid first-pass metabolism associated with smaller ether groups.

High Thermal Stability of the Hydrochloride Salt Form

4-Ethoxyphenethylamine is commercially supplied as a stable hydrochloride salt (CAS 56370-30-0) with a defined melting point of 206 °C . This high thermal stability allows for its use in rigorous synthetic conditions, such as refluxing in polar protic solvents, without the degradation or oxidation risks associated with free base phenethylamines. The solid salt form also ensures high reproducibility in weighing and formulation workflows.

Evidence DimensionMelting point and handling stability
Target Compound Data206 °C (stable solid hydrochloride salt)
Comparator Or BaselinePhenethylamine free base (liquid, prone to atmospheric oxidation)
Quantified DifferenceSolid salt form vs volatile liquid, enabling high-temperature processing
ConditionsStandard laboratory and industrial storage/processing conditions

The stable hydrochloride salt form eliminates the need for inert atmosphere handling, significantly reducing industrial processing costs and batch-to-batch variability.

Precursor for Neuropharmacological APIs

Due to its enhanced lipophilicity (+0.5 LogP) and specific steric profile, 4-ethoxyphenethylamine is a targeted starting material for synthesizing CNS-active drugs that require optimal blood-brain barrier penetration. It is utilized in the development of receptor-selective ligands where the para-ethoxy group is critical for target binding and prolonged in vivo efficacy [1].

Building Block for Metabolically Stable Drug Candidates

In medicinal chemistry programs focused on extending drug half-lives, 4-ethoxyphenethylamine is selected over methoxy analogs to exploit its resistance to rapid O-dealkylation. This application is crucial for creating next-generation APIs with improved dosing regimens and reduced first-pass metabolic clearance [2].

Robust Intermediate for Bulk Chemical Synthesis

The high thermal stability of 4-ethoxyphenethylamine hydrochloride (melting point 206 °C) makes it a reliable intermediate for large-scale industrial synthesis. It withstands harsh reaction conditions and simplifies purification steps, ensuring high-yield production of complex phenethylamine derivatives without the handling issues associated with volatile free bases.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.0920418 g/mol

Monoisotopic Mass

201.0920418 g/mol

Heavy Atom Count

13

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

62885-82-9

Wikipedia

Ephedrine
2-(4-Ethoxyphenyl)ethan-1-amine

Dates

Last modified: 08-16-2023

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